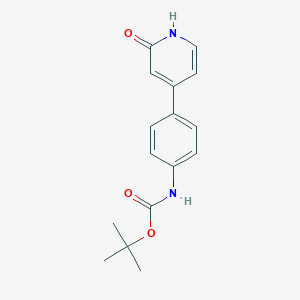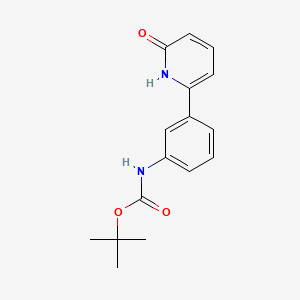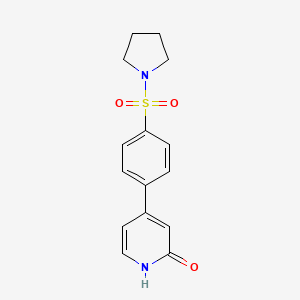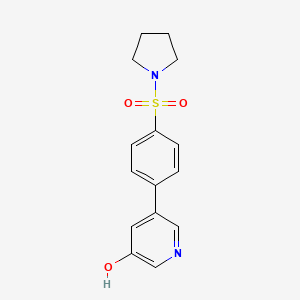
5-(4-Boc-aminophenyl)-2-hydroxypyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Boc-aminophenyl)-2-hydroxypyridine is an organic compound that features a pyridine ring substituted with a hydroxyl group at the 2-position and a 4-Boc-aminophenyl group at the 5-position. The Boc (tert-butoxycarbonyl) group is a common protecting group for amines in organic synthesis, making this compound valuable in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Boc-aminophenyl)-2-hydroxypyridine typically involves the following steps:
Formation of 4-Boc-aminophenylboronic acid: This is achieved by reacting 4-aminophenylboronic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Suzuki-Miyaura Coupling: The 4-Boc-aminophenylboronic acid is then coupled with 2-bromopyridine using a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., potassium carbonate) in a suitable solvent like toluene or ethanol. This reaction forms the desired this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and greener solvents.
化学反応の分析
Types of Reactions
5-(4-Boc-aminophenyl)-2-hydroxypyridine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid) to yield the free amine.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Trifluoroacetic acid (TFA), dichloromethane (DCM).
Major Products Formed
Oxidation: Formation of 5-(4-Boc-aminophenyl)-2-pyridone.
Reduction: Formation of 5-(4-Boc-aminophenyl)-2-aminopyridine.
Substitution: Formation of 5-(4-aminophenyl)-2-hydroxypyridine.
科学的研究の応用
5-(4-Boc-aminophenyl)-2-hydroxypyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biologically active compounds, such as enzyme inhibitors or receptor ligands.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and materials with specific properties.
作用機序
The mechanism of action of 5-(4-Boc-aminophenyl)-2-hydroxypyridine depends on its specific application. In general, the Boc protecting group can be removed to reveal the free amine, which can then interact with various molecular targets. The hydroxyl group on the pyridine ring can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.
類似化合物との比較
Similar Compounds
5-(4-Aminophenyl)-2-hydroxypyridine: Lacks the Boc protecting group, making it more reactive but less stable.
5-(4-Boc-aminophenyl)-2-methoxypyridine: Similar structure but with a methoxy group instead of a hydroxyl group, affecting its reactivity and solubility.
5-(4-Boc-aminophenyl)-2-pyridone:
Uniqueness
5-(4-Boc-aminophenyl)-2-hydroxypyridine is unique due to the presence of both the Boc-protected amine and the hydroxyl group on the pyridine ring. This combination of functional groups allows for versatile chemical modifications and applications in various fields of research and industry.
特性
IUPAC Name |
tert-butyl N-[4-(6-oxo-1H-pyridin-3-yl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-16(2,3)21-15(20)18-13-7-4-11(5-8-13)12-6-9-14(19)17-10-12/h4-10H,1-3H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQFBQZHSVVNPEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CNC(=O)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-HYDROXY-2-[3-(PYRROLIDINYLSULFONYL)PHENYL]PYRIDINE](/img/structure/B6369009.png)












